

## Application Notes and Protocols for the Synthesis of TNA-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue where the natural ribose or deoxyribose sugar is replaced by a four-carbon  $\alpha$ -L-threofuranosyl sugar.[1] This structural modification confers unique properties to TNA oligonucleotides, making them a valuable tool in various research, diagnostic, and therapeutic applications. Notably, the backbone of TNA links the 2' and 3' positions of the sugar ring, contrasting with the 3'-5' phosphodiester bonds found in DNA and RNA.[1][2] This distinct architecture renders TNA completely resistant to nuclease degradation, a highly desirable trait for in vivo applications.[1][3] TNA can form stable Watson-Crick base pairs with complementary DNA, RNA, and TNA strands, enabling its use in genetic and molecular biology contexts.[1][2][4] These application notes provide a comprehensive overview of the synthesis of TNA-modified oligonucleotides, their key characteristics, and protocols for their preparation and analysis.

## **Key Properties and Applications**

TNA-modified oligonucleotides offer several advantages over their natural counterparts, primarily stemming from their unique threose sugar backbone.

 Exceptional Nuclease Resistance: TNA is completely refractory to digestion by nucleases, leading to a significantly extended half-life in biological fluids.[1][3] Studies have shown TNA to be stable for over a week under nuclease-rich conditions.[4] This high stability makes TNA



an ideal candidate for therapeutic applications such as antisense oligonucleotides and aptamers.[1][5][6][7][8][9]

- Strong Hybridization: TNA can hybridize with high affinity and specificity to complementary DNA and RNA sequences.[1][6] The thermal stability of TNA:DNA duplexes is influenced by the purine content of the TNA strand, with higher purine content generally leading to increased stability.[4][10]
- Biocompatibility: TNA has been shown to be biocompatible and non-toxic in cellular systems, a crucial factor for its use in drug development.[6]
- Applications: The unique properties of TNA have led to its exploration in various fields:
  - Therapeutics: As antisense agents for gene silencing, TNA oligonucleotides have demonstrated high efficacy in inhibiting gene expression in living cells.[6][11] Their nuclease resistance makes them promising candidates for in vivo drug development.[12]
     [13]
  - Diagnostics: The stability and specific binding of TNA make it suitable for the development of robust diagnostic probes.
  - Synthetic Biology: TNA serves as a model system for exploring the principles of genetic information storage and transfer, contributing to the field of xenobiology.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to the synthesis and performance of TNA-modified oligonucleotides.

Table 1: Coupling Efficiency in TNA Oligonucleotide Synthesis



| TNA Monomer | Protecting Group           | Coupling Efficiency                 | Reference    |
|-------------|----------------------------|-------------------------------------|--------------|
| Guanosine   | Acetyl (less bulky)        | Higher than DPC-<br>protected       | [14]         |
| Guanosine   | Diphenylcarbamoyl (DPC)    | Lower than acetyl-<br>protected     | [14]         |
| General     | Standard protecting groups | ~99% (with extended coupling times) | [15][16][17] |

Table 2: Thermal Stability (Tm) of TNA:DNA Duplexes

| Duplex<br>Type | Sequence<br>Length | TNA Purine<br>Content | Tm (°C)     | Conditions    | Reference |
|----------------|--------------------|-----------------------|-------------|---------------|-----------|
| TNA:DNA        | 8-mer              | 75%                   | 35.0 - 36.1 | 1.0 M NaCl    | [4]       |
| TNA:DNA        | 8-mer              | 50%                   | 20.0        | 1.0 M NaCl    | [4]       |
| TNA:DNA        | 8-mer              | 25%                   | 20.3 - 22.8 | 1.0 M NaCl    | [4]       |
| TNA:DNA        | 12-mer             | 75%                   | 68.5        | Not specified | [4]       |
| TNA:DNA        | 12-mer             | 50%                   | 51.0 - 51.1 | Not specified | [4]       |
| TNA:DNA        | 12-mer             | 25%                   | 44.6        | Not specified | [4]       |
| DNA/TNA        | 10-mer             | Not specified         | ~40         | pH 7.0        | [18]      |
| RNA/TNA        | 10-mer             | Not specified         | ~50         | pH 7.0        | [18]      |

Note: Tm is highly dependent on sequence, length, and buffer conditions.[19]

Table 3: Nuclease Resistance of TNA-Modified Oligonucleotides



| Oligonucleotid<br>e Type               | Nuclease                                     | Incubation<br>Time | % Degradation                                   | Reference |
|----------------------------------------|----------------------------------------------|--------------------|-------------------------------------------------|-----------|
| TNA                                    | Snake Venom<br>Phosphodiestera<br>se (SVPDE) | 7 days             | Exceptionally stable                            | [3]       |
| 5'-TNA capped<br>oligo (PO<br>linkage) | Not specified                                | 24 hours           | 17%                                             | [5]       |
| TNA                                    | Fetal Bovine<br>Serum / Human<br>Serum       | Not specified      | Stronger<br>resistance than<br>traditional ASOs | [6][11]   |

# Experimental Protocols Protocol 1: Synthesis of TNA Phosphoramidite Monomers

This protocol outlines the general steps for the chemical synthesis of DMTr-protected  $\alpha$ -L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers.[20][21][22]

Workflow for TNA Phosphoramidite Monomer Synthesis



Click to download full resolution via product page

Caption: Workflow for TNA Phosphoramidite Monomer Synthesis.

Materials:

· L-ascorbic acid



- Appropriate nucleobases (A, C, G, T)
- Protecting group reagents (e.g., for exocyclic amines)
- Dimethoxytrityl chloride (DMTr-Cl)
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- Solvents and reagents for organic synthesis

#### Procedure:

- Synthesis of the Protected Threofuranosyl Sugar: Starting from commercially available L-ascorbic acid, the protected threofuranosyl sugar is obtained in a multi-step synthesis.[20]
   [22]
- Glycosylation: The protected sugar is coupled with a protected nucleobase (e.g., A, C, G, or T) via a Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the threofuranosyl nucleoside.[20][22] For guanosine synthesis, using 2-amino-6-chloropurine can be an efficient strategy to avoid the formation of N7 regioisomers.[14][23][24]
- DMTr Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is protected with a dimethoxytrityl (DMTr) group.
- Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,Ndiisopropylchlorophosphoramidite to yield the final TNA phosphoramidite monomer.[6]
- Purification: The synthesized phosphoramidites are purified by silica gel chromatography.

## Protocol 2: Solid-Phase Synthesis of TNA-Modified Oligonucleotides

This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using standard phosphoramidite chemistry on a DNA synthesizer.[1][20][22][25]

Workflow for Solid-Phase TNA Oligonucleotide Synthesis





Click to download full resolution via product page

Caption: Solid-Phase TNA Oligonucleotide Synthesis Cycle.



#### Materials:

- TNA phosphoramidite monomers (dissolved in anhydrous acetonitrile)
- Controlled pore glass (CPG) solid support
- Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)
- DNA synthesizer

#### Procedure:

- Synthesizer Setup: Program the DNA synthesizer with a modified protocol for TNA synthesis.
   Key modifications include increasing the coupling time to ensure high efficiency. A coupling time of up to 2000 seconds may be required.[25] The frequency of de-blocking reactions may also be increased.[6][15]
- Synthesis Cycle:
  - Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-end of the growing oligonucleotide chain.
  - Coupling: The next TNA phosphoramidite monomer is coupled to the free 5'-hydroxyl group.
  - Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
  - Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.
- Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

## Protocol 3: Deprotection and Purification of TNA-Modified Oligonucleotides

This protocol outlines the steps for cleaving the synthesized oligonucleotide from the solid support, removing protecting groups, and purifying the final product.[15][25]



#### Materials:

- Ammonium hydroxide (NH<sub>4</sub>OH)
- Purification system (e.g., HPLC or PAGE)
- Desalting columns

#### Procedure:

- Cleavage and Deprotection: The CPG support is treated with concentrated ammonium hydroxide at 55°C for 18 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[25]
- Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Common purification methods include:
  - Reverse-phase High-Performance Liquid Chromatography (HPLC): This method is effective for purifying DMTr-on oligonucleotides.[15]
  - Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and is suitable for obtaining high-purity oligonucleotides.[15][26]
- Desalting: The purified oligonucleotide is desalted using a size-exclusion column to remove residual salts from the purification buffers.
- Characterization: The purity and identity of the final TNA-modified oligonucleotide are confirmed by methods such as MALDI-TOF mass spectrometry and analytical HPLC or UPLC.[15][27][28]

## **Concluding Remarks**

The synthesis of TNA-modified oligonucleotides using phosphoramidite chemistry is a well-established process that allows for the production of high-purity oligonucleotides with unique and valuable properties. Their exceptional nuclease resistance and strong hybridization capabilities make them highly attractive for a wide range of applications in research, diagnostics, and particularly in the development of next-generation nucleic acid-based therapeutics. The protocols and data presented in these application notes provide a solid



foundation for researchers and drug development professionals to explore the potential of TNA technology.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Threose nucleic acid Wikipedia [en.wikipedia.org]
- 2. What are Threofuranosyl Nucleotides or TNAs? [biosyn.com]
- 3. synoligo.com [synoligo.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-I-Threose Nucleic Acids as Biocompatible Antisense Oligonucleotides for Suppressing Gene Expression in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and applications of modified oligonucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Advances in oligonucleotide drug delivery PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. bocsci.com [bocsci.com]
- 13. cytel.com [cytel.com]
- 14. tandfonline.com [tandfonline.com]
- 15. synoligo.com [synoligo.com]
- 16. biofabresearch.com [biofabresearch.com]
- 17. metabion.com [metabion.com]
- 18. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. asu.elsevierpure.com [asu.elsevierpure.com]
- 21. Synthesis of Threose Nucleic Acid (TNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 22. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]
- 26. Deprotection of oligonucleotides and purification using denaturing PAGE PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of TNA-Modified Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386572#synthesis-of-tna-modifiedoligonucleotides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com